![molecular formula C17H19N3O5S B12150786 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12150786.png)
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the 1,1-dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The resulting 1,1-dioxidotetrahydrothiophene is then reacted with an isocyanate to form the carbamoyl derivative.
Coupling with furan-2-ylmethylamine: The carbamoyl derivative is then coupled with furan-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final coupling with benzamide: The intermediate product is then coupled with benzamide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
- Indole derivatives .
Uniqueness
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide is unique due to its combination of a 1,1-dioxidotetrahydrothiophene ring, a furan ring, and a benzamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
The compound 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a dioxidotetrahydrothiophenyl moiety and a furan ring, suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N3O5S, with a molecular weight of 417.5 g/mol. The IUPAC name is 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(2-furyl)methyl]benzamide . The structure includes various functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H23N3O5S |
Molecular Weight | 417.5 g/mol |
IUPAC Name | 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(2-furyl)methyl]benzamide |
InChI Key | AXRNEJULYWWNAJ-UHFFFAOYSA-N |
The biological activity of the compound is hypothesized to involve its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various physiological responses. The precise mechanisms are still under investigation but are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors related to inflammation or cancer pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Research has suggested that the compound may possess antimicrobial activity. Benzamide derivatives have been evaluated for their effectiveness against bacteria and fungi, showing promising results in inhibiting growth at certain concentrations .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for antifungal activity against Botrytis cinerea and other fungi. Some derivatives exhibited better activity than standard treatments, indicating the potential for further development .
- Anticancer Research : Investigations into the anticancer properties of similar structures revealed that modifications in the side chains significantly affected their efficacy against tumor cells, suggesting that structural optimization could enhance biological activity .
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H19N3O5S/c21-16(18-10-15-2-1-8-25-15)12-3-5-13(6-4-12)19-17(22)20-14-7-9-26(23,24)11-14/h1-6,8,14H,7,9-11H2,(H,18,21)(H2,19,20,22) |
InChI Key |
OBYXDEXXIZIIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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